2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide (CAS 2836-40-0), with a molecular weight of 326.15 g/mol, is a critical halogenated benzophenone derivative utilized primarily as an advanced intermediate in the synthesis of fluorinated imidazobenzodiazepines. Commercially, it serves a dual role: it is the direct precursor for the ammonolysis and cyclization steps yielding N-desalkylflurazepam (Norflurazepam), and it is officially recognized as Midazolam Impurity F for analytical quality control. Procurement of this specific intermediate allows pharmaceutical manufacturers to streamline the production of active pharmaceutical ingredients (APIs) like midazolam and flurazepam while ensuring strict adherence to pharmacopeial impurity profiling standards [1].
Generic substitution of this intermediate is structurally and operationally unfeasible. Replacing it with the non-fluorinated analog (2-chloro-N-(4-chloro-2-benzoylphenyl)acetamide) yields diazepam derivatives, failing to provide the 2'-fluoro substitution required for the rapid onset and high receptor affinity characteristic of midazolam. Furthermore, attempting to substitute this compound by purchasing the upstream precursor, 2-amino-5-chloro-2'-fluorobenzophenone, forces the manufacturer to perform the chloroacetylation in-house. This requires handling highly toxic, tightly regulated chloroacetyl chloride and managing complex exothermic reaction profiles, which significantly increases operational risk, regulatory burden, and equipment costs [1].
Procuring pre-synthesized 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide allows API manufacturers to bypass the hazardous chloroacetylation step required when starting from 2-amino-5-chloro-2'-fluorobenzophenone. In-house acylation requires the use of 1.0 to 1.5 equivalents of chloroacetyl chloride—a highly toxic, corrosive, and heavily regulated reagent—often at strict temperature controls (0–50 °C) to prevent by-product formation. By sourcing CAS 2836-40-0 directly, facilities eliminate the safety risks and specialized containment equipment associated with this halogenation step [1].
| Evidence Dimension | Toxic reagent requirement |
| Target Compound Data | CAS 2836-40-0 (Requires 0 equivalents of chloroacetyl chloride for downstream use) |
| Comparator Or Baseline | CAS 784-38-3 (Requires >1.0 equivalents of highly toxic chloroacetyl chloride) |
| Quantified Difference | 100% elimination of chloroacetyl chloride handling and associated regulatory monitoring. |
| Conditions | Industrial scale API precursor synthesis. |
Removing highly toxic, controlled reagents from the manufacturing floor reduces environmental health and safety (EHS) compliance costs and lowers the barrier to scale-up.
For the synthesis of N-desalkylflurazepam (the immediate precursor to midazolam), starting from CAS 2836-40-0 provides superior economic flexibility compared to purchasing the cyclized intermediate directly. Manufacturers can subject CAS 2836-40-0 to optimized, proprietary ammonolysis conditions—such as using 5% ammonia solutions, hexamethylenetetramine (HMTA), or continuous flow ammonia surrogates—routinely achieving cyclization yields of 70% to >80%. This allows producers to control the impurity profile of the 1,4-benzodiazepine ring formation and significantly reduce the per-kilogram cost of the final API [1].
| Evidence Dimension | Process economics and yield |
| Target Compound Data | CAS 2836-40-0 (Enables in-house cyclization with >70% yield) |
| Comparator Or Baseline | Direct procurement of N-desalkylflurazepam (CAS 2886-65-9) (Higher baseline cost per kg) |
| Quantified Difference | Significant reduction in raw material costs while maintaining >70% conversion efficiency. |
| Conditions | Ammonolysis and cyclization in methanol or dichloromethane/ethyl acetate mixtures. |
Procuring the uncyclized acetamide allows manufacturers to leverage their own optimized cyclization protocols to maximize profit margins on bulk API production.
In addition to its role as a synthetic building block, CAS 2836-40-0 is a critical analytical reference standard, officially designated as Midazolam Impurity F. During the bulk manufacture of midazolam, unreacted acetamide can carry over into the final product. Regulatory guidelines require the precise quantification of this specific impurity using HPLC. High-purity CAS 2836-40-0 is required to calibrate analytical instruments, ensuring that the final API meets the strict >99.0% purity threshold required for pharmaceutical release [1].
| Evidence Dimension | Regulatory compliance capability |
| Target Compound Data | High-purity CAS 2836-40-0 reference standard (Enables exact HPLC calibration) |
| Comparator Or Baseline | Lack of specific standard (Fails regulatory batch release criteria) |
| Quantified Difference | Ensures API meets >99.0% purity compliance. |
| Conditions | HPLC impurity profiling of bulk midazolam drug substance. |
Pharmaceutical procurement must source this exact compound as a reference standard to legally release midazolam batches to the market.
CAS 2836-40-0 is procured as the primary starting material for ammonolysis and cyclization to produce N-desalkylflurazepam, which serves as the core intermediate for the commercial production of midazolam and flurazepam [1].
In chemical engineering, this compound is utilized to optimize ammonia surrogate systems and cyclization kinetics, driving the modernization of continuous flow API manufacturing and reducing batch-to-batch variability [2].
Procured specifically as Midazolam Impurity F to calibrate HPLC equipment, ensuring that unreacted precursors are accurately quantified and that final drug batches meet pharmacopeial purity requirements prior to market release [3].